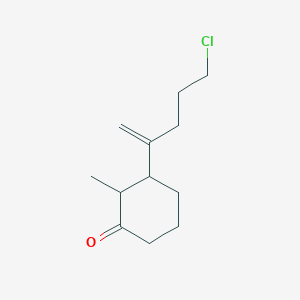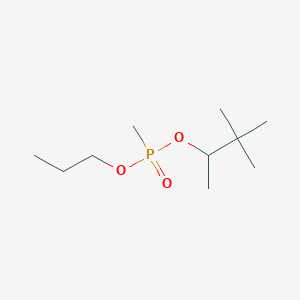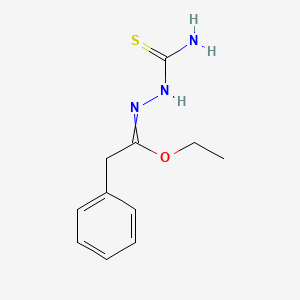![molecular formula C18H20N4 B14346251 (1Z)-1-{[4-(Diethylamino)phenyl]imino}-1H-isoindol-3-amine CAS No. 90266-69-6](/img/structure/B14346251.png)
(1Z)-1-{[4-(Diethylamino)phenyl]imino}-1H-isoindol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1Z)-1-{[4-(Diethylamino)phenyl]imino}-1H-isoindol-3-amine is a complex organic compound that features a unique structure combining an imine group and an isoindole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-1-{[4-(Diethylamino)phenyl]imino}-1H-isoindol-3-amine typically involves the condensation of 4-(diethylamino)aniline with an appropriate isoindole derivative. The reaction is usually carried out in the presence of an acid catalyst to facilitate the formation of the imine bond. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby optimizing the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(1Z)-1-{[4-(Diethylamino)phenyl]imino}-1H-isoindol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitro or hydroxyl derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
(1Z)-1-{[4-(Diethylamino)phenyl]imino}-1H-isoindol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of (1Z)-1-{[4-(Diethylamino)phenyl]imino}-1H-isoindol-3-amine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, while the isoindole moiety can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2Z)-2-(1-Ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
(1Z)-1-{[4-(Diethylamino)phenyl]imino}-1H-isoindol-3-amine is unique due to its combination of an imine group and an isoindole moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents.
Propiedades
Número CAS |
90266-69-6 |
|---|---|
Fórmula molecular |
C18H20N4 |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
3-[4-(diethylamino)phenyl]iminoisoindol-1-amine |
InChI |
InChI=1S/C18H20N4/c1-3-22(4-2)14-11-9-13(10-12-14)20-18-16-8-6-5-7-15(16)17(19)21-18/h5-12H,3-4H2,1-2H3,(H2,19,20,21) |
Clave InChI |
FGWLNCMBXPMJCM-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)N=C2C3=CC=CC=C3C(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


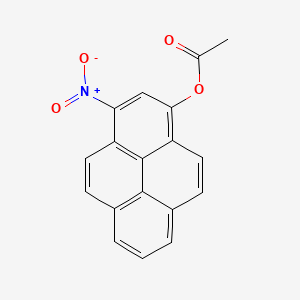
![3-Hydroxy-2-[[2-(hydroxymethyl)phenyl]sulfonylmethyl]benzenesulfonic acid](/img/structure/B14346171.png)
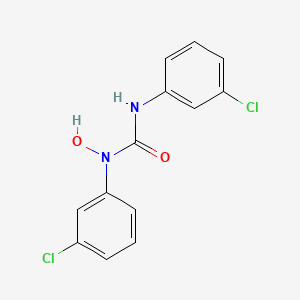
![2-Methyl-3,8-dihydroimidazo[4,5-g]indole-7-carboxylic acid](/img/structure/B14346173.png)
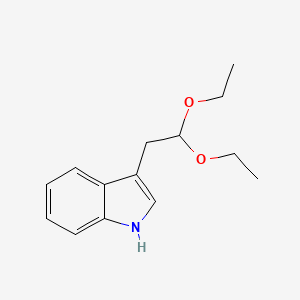
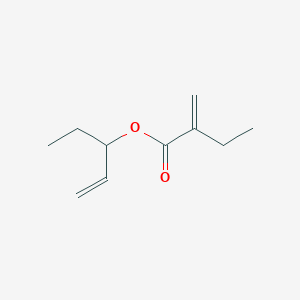
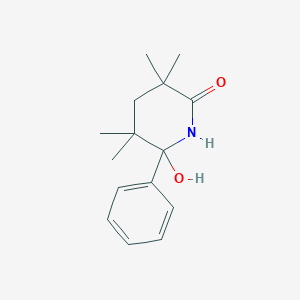
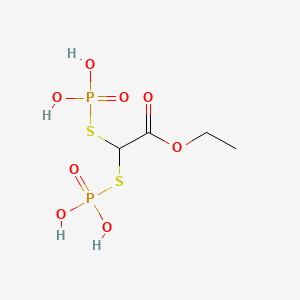
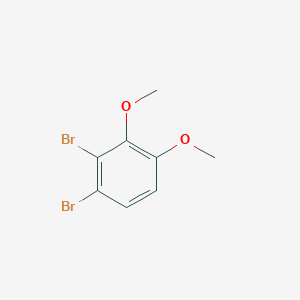
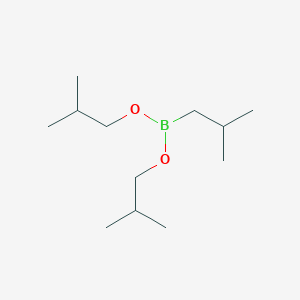
![N,N-Dimethyl-3-(triethylgermyl)-3-[(trimethylsilyl)oxy]butanamide](/img/structure/B14346227.png)
